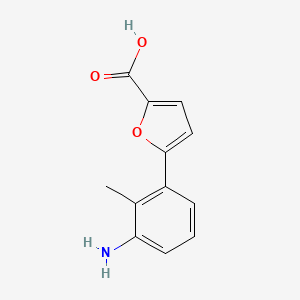![molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5](/img/structure/B1171250.png)
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with various reagents under specific conditions. For example, one method involves the use of wet palladium on carbon (Pd/C) as a catalyst in a tetrahydrofuran (THF) solution under an argon atmosphere. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C), hydrogen gas, and tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with Pd/C and hydrogen gas yields this compound .
科学研究应用
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new therapeutic agents.
Industry: It is used in the production of various chemical products.
相似化合物的比较
Similar Compounds
Some compounds similar to tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate include:
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
Uniqueness
This compound is unique due to its specific molecular structure, which includes a spirocyclic framework. This structure imparts unique chemical and physical properties, making it valuable for various research applications.
属性
IUPAC Name |
tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVFAJIHKRMQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171170.png)

